

physical and chemical properties of 8-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methyltridecanoyl-CoA

Cat. No.: B15547872

[Get Quote](#)

An In-depth Technical Guide to 8-Methyltridecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of various signaling pathways. The unique branched-chain structure of **8-Methyltridecanoyl-CoA** suggests its involvement in specific metabolic pathways, potentially differing from its straight-chain counterparts. This technical guide provides a comprehensive overview of the available physical and chemical properties, analytical methodologies, synthesis protocols, and the biological role of **8-Methyltridecanoyl-CoA**.

Physical and Chemical Properties

Quantitative data on the physical properties of **8-Methyltridecanoyl-CoA**, such as melting point, boiling point, and specific solubility parameters, are not readily available in the public domain. However, based on its structure as a long-chain acyl-CoA, it is expected to be a relatively large, amphipathic molecule with limited solubility in aqueous solutions, a property that can be influenced by the presence of salts and detergents.

Property	Value	Source
Chemical Formula	C35H62N7O17P3S	MedChemExpress
Molecular Weight	977.89 g/mol	MedChemExpress
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Stability	Store under recommended conditions as per Certificate of Analysis.	MedChemExpress

Experimental Protocols

Synthesis of 8-Methyltridecanoyl-CoA (General Protocol)

A specific, detailed protocol for the synthesis of **8-Methyltridecanoyl-CoA** is not readily available. However, a general chemo-enzymatic method for the synthesis of acyl-CoAs can be adapted. This method involves the activation of the corresponding carboxylic acid, 8-methyltridecanoic acid, and its subsequent conjugation to Coenzyme A. One common method is activation via a mixed anhydride or an N-hydroxysuccinimide (NHS) ester.

Principle: The carboxylic acid (8-methyltridecanoic acid) is activated to a more reactive species, which then readily reacts with the thiol group of Coenzyme A to form the thioester bond.

Materials:

- 8-methyltridecanoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)

- Coenzyme A (free acid or lithium salt)
- Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Buffer solution (e.g., sodium bicarbonate)
- Purification system (e.g., HPLC)

Procedure:

- Activation of 8-methyltridecanoic acid:
 - Dissolve 8-methyltridecanoic acid and an equimolar amount of NHS in an anhydrous, aprotic solvent.
 - Add an equimolar amount of DCC to the solution.
 - Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of 8-methyltridecanoic acid. A precipitate of dicyclohexylurea (DCU) will form.
- Filtration:
 - Remove the DCU precipitate by filtration.
 - The filtrate containing the activated NHS-ester is collected.
- Conjugation to Coenzyme A:
 - Dissolve Coenzyme A in a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH ~8).
 - Slowly add the solution of the activated 8-methyltridecanooyl-NHS ester to the Coenzyme A solution with stirring.
 - Maintain the pH of the reaction mixture around 7.5-8.0 by adding a dilute base if necessary.
 - Allow the reaction to proceed for several hours at room temperature.

- Purification:
 - The resulting **8-Methyltridecanoyl-CoA** can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of **8-Methyltridecanoyl-CoA** by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[\[1\]](#)[\[2\]](#)

Principle: **8-Methyltridecanoyl-CoA** is separated from other cellular components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Sample Preparation:

- Extraction:
 - Homogenize tissue or cell samples in a suitable extraction buffer, often containing an internal standard (e.g., a deuterated or odd-chain acyl-CoA).
 - Perform a solid-phase extraction (SPE) or liquid-liquid extraction to enrich for acyl-CoAs and remove interfering substances.

Liquid Chromatography:

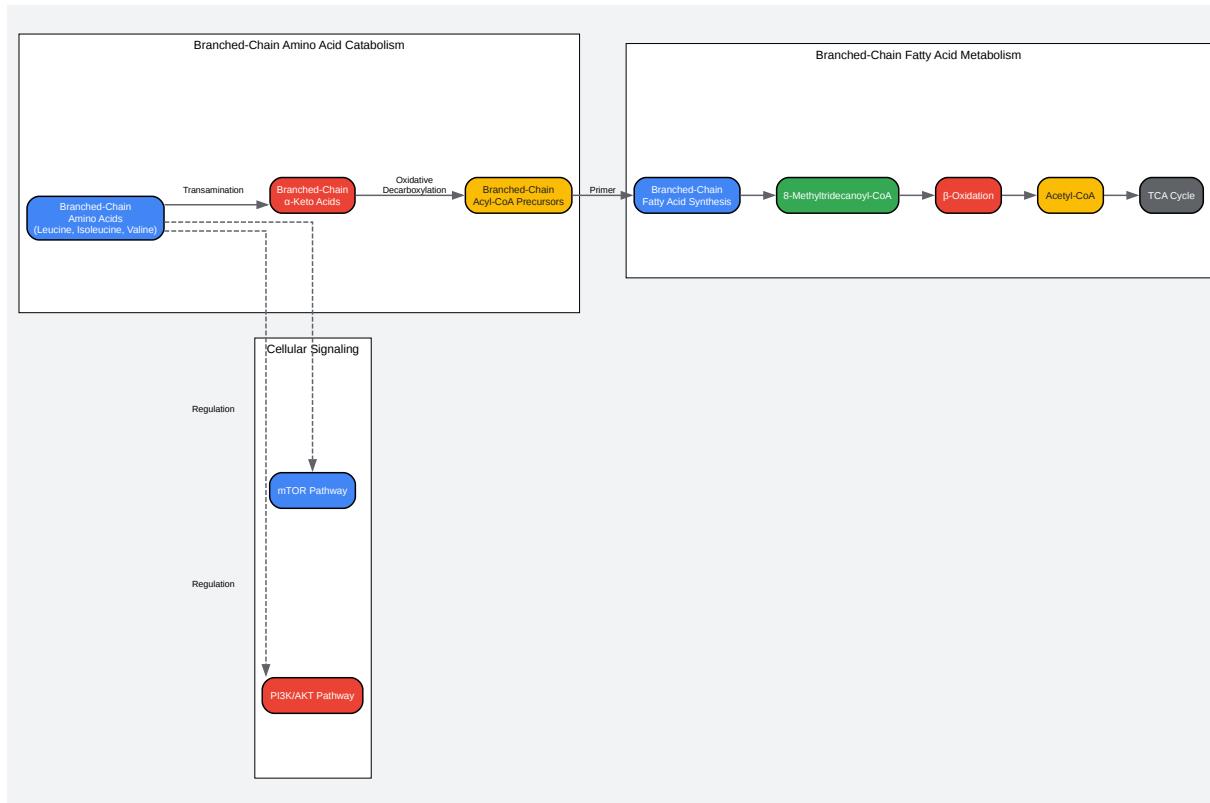
- Column: A C18 or C8 reversed-phase column is typically used.[\[2\]](#)
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.[\[2\]](#)

Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.
- Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode. It involves monitoring a specific precursor ion (the molecular ion of **8-**

Methyltridecanoyl-CoA) and a specific product ion that is formed upon fragmentation of the precursor. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[1]

Biological Role and Signaling Pathways

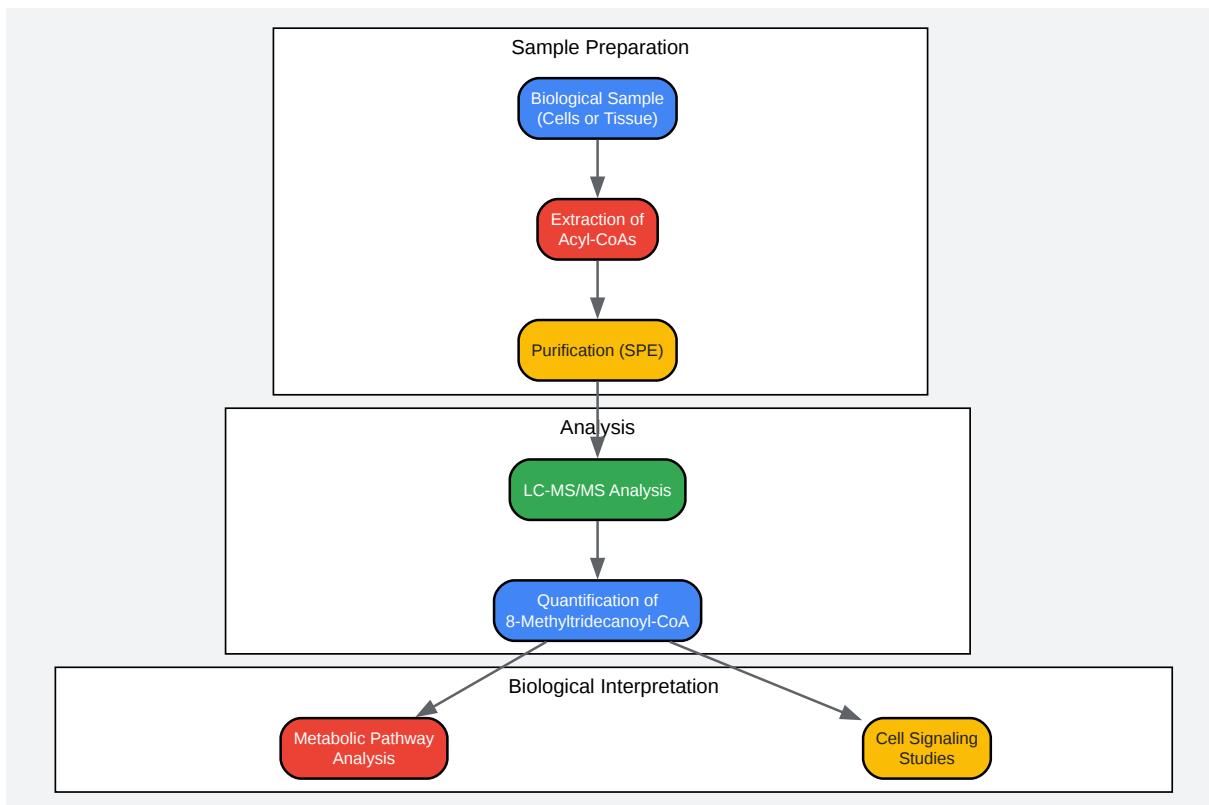

A specific signaling pathway directly initiated or regulated by **8-Methyltridecanoyl-CoA** has not been extensively characterized. However, its role can be inferred from the broader understanding of branched-chain fatty acid metabolism.

Metabolic Context of Branched-Chain Acyl-CoAs

Branched-chain fatty acids are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The catabolism of these amino acids produces branched-chain α -keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoAs. These can then be used as primers for the synthesis of branched-chain fatty acids.

The metabolism of branched-chain fatty acids is integrated with central carbon metabolism and can influence cellular energy homeostasis and signaling.[3][4] Elevated levels of BCAAs and their metabolites have been linked to the regulation of key signaling pathways such as the mTOR and PI3K/AKT pathways, which are critical for cell growth, proliferation, and metabolism. [4]

Below is a diagram illustrating the general metabolic context of branched-chain acyl-CoAs.



[Click to download full resolution via product page](#)

Caption: Metabolic context of **8-Methyltridecanoate-CoA**.

Experimental Workflow for Studying **8-Methyltridecanoate-CoA**

The following diagram outlines a typical experimental workflow for the investigation of **8-Methyltridecanoate-CoA** in a biological system.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
3. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]

- 4. Branched Chain Amino Acids: Beyond Nutrition Metabolism [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 8-Methyltridecanoyle-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547872#physical-and-chemical-properties-of-8-methyltridecanoyle-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com